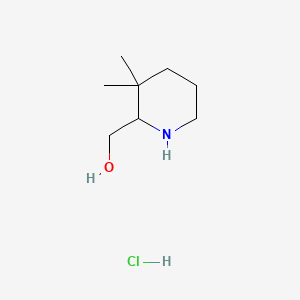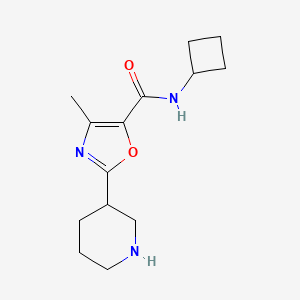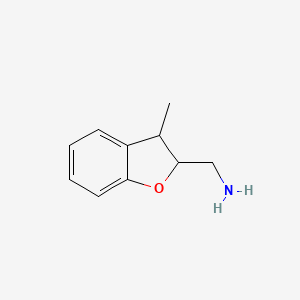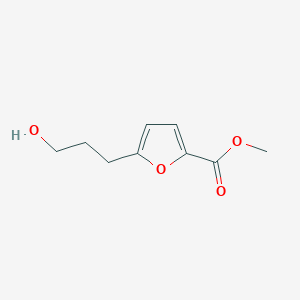
Cyclooctyl(2-fluoro-5-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctyl(2-fluoro-5-methylphenyl)methanone is a fascinating chemical compound with a unique structure and properties. It has garnered significant interest in various scientific fields, including organic synthesis, medicinal chemistry, and material science. This compound’s distinct characteristics make it a valuable tool for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyl(2-fluoro-5-methylphenyl)methanone typically involves the reaction of cyclooctyl ketone with 2-fluoro-5-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclooctyl(2-fluoro-5-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Cyclooctyl(2-fluoro-5-methylphenyl)methanone has numerous scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Its unique structure makes it useful in designing new materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- Cyclooctyl(2-fluorophenyl)methanone
- Cyclooctyl(2-methylphenyl)methanone
- Cyclooctyl(2-chlorophenyl)methanone
Uniqueness
Cyclooctyl(2-fluoro-5-methylphenyl)methanone stands out due to the presence of both a cyclooctyl group and a 2-fluoro-5-methylphenyl group This combination imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C16H21FO |
|---|---|
Molecular Weight |
248.33 g/mol |
IUPAC Name |
cyclooctyl-(2-fluoro-5-methylphenyl)methanone |
InChI |
InChI=1S/C16H21FO/c1-12-9-10-15(17)14(11-12)16(18)13-7-5-3-2-4-6-8-13/h9-11,13H,2-8H2,1H3 |
InChI Key |
NEUBAYDHFFWORM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)C2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)

![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)



![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)

